molecular formula C11H21NO B13231013 2-(1-Aminopropan-2-yl)bicyclo[2.2.2]octan-2-ol

2-(1-Aminopropan-2-yl)bicyclo[2.2.2]octan-2-ol

Cat. No.: B13231013
M. Wt: 183.29 g/mol
InChI Key: HTRNNHHFIZBKFG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(1-Aminopropan-2-yl)bicyclo[222]octan-2-ol is a bicyclic compound that features a unique structural framework This compound is characterized by its bicyclo[222]octane core, which is a common motif in various natural products and synthetic compounds

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-Aminopropan-2-yl)bicyclo[2.2.2]octan-2-ol can be achieved through several synthetic routes. One common method involves the cycloaddition reaction of cyclohexenones with electron-deficient alkenes under enamine/iminium catalysis . This method provides good yields and excellent enantioselectivity under mild and metal-free conditions.

Industrial Production Methods

Industrial production of this compound may involve the optimization of the aforementioned synthetic routes to achieve higher yields and purity. The use of continuous flow reactors and advanced purification techniques can enhance the scalability and efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(1-Aminopropan-2-yl)bicyclo[2.2.2]octan-2-ol undergoes various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The amino group can be reduced to form an amine.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amino group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Reagents such as alkyl halides and acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of substituted amines or amides.

Scientific Research Applications

2-(1-Aminopropan-2-yl)bicyclo[2.2.2]octan-2-ol has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of complex molecules and natural product analogs.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antibacterial and antiviral activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(1-Aminopropan-2-yl)bicyclo[2.2.2]octan-2-ol involves its interaction with specific molecular targets and pathways. The amino and hydroxyl groups in its structure allow it to form hydrogen bonds and interact with enzymes and receptors. These interactions can modulate biological processes and lead to various physiological effects .

Comparison with Similar Compounds

Similar Compounds

    Bicyclo[2.2.2]octan-2-ylamine: Similar structure but lacks the hydroxyl group.

    Bicyclo[2.2.1]heptan-2-ol: Different bicyclic framework but similar functional groups.

Uniqueness

2-(1-Aminopropan-2-yl)bicyclo[2.2.2]octan-2-ol is unique due to its combination of the bicyclo[2.2.2]octane core with both amino and hydroxyl functional groups. This unique structure imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications .

Properties

Molecular Formula

C11H21NO

Molecular Weight

183.29 g/mol

IUPAC Name

2-(1-aminopropan-2-yl)bicyclo[2.2.2]octan-2-ol

InChI

InChI=1S/C11H21NO/c1-8(7-12)11(13)6-9-2-4-10(11)5-3-9/h8-10,13H,2-7,12H2,1H3

InChI Key

HTRNNHHFIZBKFG-UHFFFAOYSA-N

Canonical SMILES

CC(CN)C1(CC2CCC1CC2)O

Origin of Product

United States

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